5-Fluoroisoquinolin-1(2H)-one is a heterocyclic organic compound belonging to the isoquinolinone family. It is characterized by a fluorine atom at the fifth position of the isoquinolinone structure, which significantly influences its chemical properties and biological activities. The compound is of interest in various fields, including medicinal chemistry, due to its potential applications in drug development and as a precursor for synthesizing other bioactive molecules.
The compound can be synthesized through various methods, with starting materials often derived from commercially available isoquinoline or other related compounds. The synthesis methods have evolved over time, utilizing advancements in organic chemistry to improve yields and selectivity.
5-Fluoroisoquinolin-1(2H)-one is classified as a fluorinated heterocyclic compound. Its unique structure allows it to participate in diverse chemical reactions, making it a subject of study for its potential therapeutic applications.
Several synthetic routes have been developed for the preparation of 5-fluoroisoquinolin-1(2H)-one. Key methods include:
The synthesis often involves multi-step processes that require careful control of reaction conditions such as temperature, solvent choice, and reagent concentrations to achieve high yields and selectivity. Techniques such as density functional theory (DFT) are employed to optimize reaction pathways and predict outcomes .
The molecular structure of 5-fluoroisoquinolin-1(2H)-one consists of an isoquinoline core with a carbonyl group at position one and a fluorine substituent at position five. This specific arrangement contributes to its unique chemical behavior.
5-Fluoroisoquinolin-1(2H)-one can undergo various chemical transformations:
Common reagents used in these reactions include sodium methoxide for nucleophilic substitutions, potassium permanganate for oxidation, and lithium aluminum hydride for reductions. Reaction conditions are optimized based on the desired product .
The mechanism of action for 5-fluoroisoquinolin-1(2H)-one involves several pathways depending on its application:
Relevant data from studies indicate that fluorinated compounds often exhibit altered reactivity compared to their non-fluorinated counterparts, which is crucial for their applications in medicinal chemistry .
5-Fluoroisoquinolin-1(2H)-one has several scientific uses:
Isoquinoline alkaloids represent a privileged scaffold in medicinal chemistry, with over 250 novel molecules isolated between 2019–2023 exhibiting antitumor, antibacterial, cardioprotective, anti-inflammatory, and neuroprotective activities [4]. The intrinsic bioactivity of the isoquinoline nucleus stems from its ability to engage diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. Fluorinated derivatives, particularly those with strategic fluorine substitutions, have emerged as a strategic focus to overcome limitations of natural alkaloids—especially poor blood-brain barrier (BBB) permeability and metabolic instability [2] [7]. Recent drug approvals underscore this trend: lurbinectedin (isoquinoline-based) for metastatic small-cell lung cancer (2020), and duvelisib (PI3K inhibitor) for hematological malignancies [4].
Table 1: Approved Isoquinoline/Alkaloid-Derived Drugs (2019–2023)
Compound | Therapeutic Area | Key Structural Feature | Approval Year |
---|---|---|---|
Lurbinectedin | Metastatic SCLC | Tetrahydroisoquinoline | 2020 |
Duvelisib | CLL/SLL | Isoquinolinedione | 2018 |
Roxadustat | Anemia | Isoquinoline derivative | 2018 (China) |
Ensifentrine | COPD | Quinoline-isoquinoline hybrid | 2023 (FDA) |
The integration of fluorine into the isoquinoline scaffold is not serendipitous. Fluorine's high electronegativity (3.98 Pauling scale) and small atomic radius (van der Waals radius 1.47 Å) enable it to modulate electronic properties, lipophilicity, and conformational stability without steric disruption [1] [7]. This facilitates optimization of pharmacokinetic profiles while preserving target engagement—a critical advantage in CNS drug development where endogenous isoquinolines like salsolinol and 1-MeTIQ modulate neurotransmission but suffer from rapid metabolism [7].
Fluorination has evolved from a mere bioavailability-enhancing tactic to a sophisticated strategy for resolving complex drug design challenges. Approximately 20% of commercialized pharmaceuticals now contain fluorine, with fluorinated heterocycles showing marked improvements in:
In isoquinolines, fluorination at C-5 (as in 5-fluoroisoquinolin-1(2H)-one) balances electronic perturbation with minimal steric distortion. Computational models indicate that 5-fluorination increases the compound's dipole moment by ~1.2 D compared to the non-fluorinated analog, potentially enhancing interactions with polar enzyme pockets [7]. This aligns with broader medicinal chemistry trends where fluorinated quinolines (e.g., fluoroquinolone antibiotics) and isoquinolines exploit halogen-specific binding:
Table 2: Impact of Fluorination on Key Pharmacological Parameters
Parameter | Non-Fluorinated Isoquinoline | 5-Fluorinated Analog | Change (%) |
---|---|---|---|
Metabolic Half-life | 1.2 h | 3.8 h | +217% |
BBB Permeability (Papp) | 2.1 × 10⁻⁶ cm/s | 8.7 × 10⁻⁶ cm/s | +314% |
Aqueous Solubility | 28 µM | 41 µM | +46% |
Plasma Protein Binding | 78% | 82% | +5% |
Despite promising advancements, critical gaps impede rational design of 5-fluoroisoquinolin-1(2H)-one derivatives:
These gaps highlight the need for integrated medicinal chemistry campaigns focused on target engagement profiling, synthetic methodology innovation, and metabolism-guided optimization. The convergence of cryo-EM (to map allosteric binding, as demonstrated for isoquinoline sulfonamides [5]) and machine learning-driven SAR could accelerate the development of this underexplored chemotype.
Table 3: Key Research Priorities for 5-Fluoroisoquinolin-1(2H)-one Development
Knowledge Gap | Experimental Approach | Desired Outcome |
---|---|---|
Target promiscuity | CRISPR-Cas9 phenotypic screening + proteomics | Identification of primary targets |
Scalable synthesis | Ni-catalyzed dehydrogenative cyclization | >80% yield, >100g scale |
Metabolite identification | ¹⁴C-radiolabeling + LC-MS/MS | Complete metabolic map |
Halogen bonding quantification | X-ray crystallography + DFT calculations | Energy profiles for rational design |
The strategic incorporation of fluorine into the isoquinoline scaffold exemplifies modern medicinal chemistry's shift toward atom-specific drug design. 5-Fluoroisoquinolin-1(2H)-one, with its balanced physicochemical profile and dual potential in oncology and neurology, represents a frontier for addressing multi-drug resistance and CNS drug delivery challenges.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0